8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a xanthine core modified with functional groups at positions 7 and 6. The substituents include:
- Position 8: A piperazinylmethyl moiety substituted with a furan-2-carbonyl group, which may influence receptor binding via aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O5/c1-25-20-19(22(32)26(2)23(25)33)30(10-7-27-11-14-34-15-12-27)18(24-20)16-28-5-8-29(9-6-28)21(31)17-4-3-13-35-17/h3-4,13H,5-12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGHUSFGABLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 938855-31-3) is a complex organic molecule characterized by a purine core structure. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. The unique combination of structural features—specifically the furan and piperazine moieties—suggests that it may interact with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 485.5 g/mol. The structure includes:
- Purine core : A bicyclic structure that is essential in many biological processes.
- Furan ring : Contributes to the compound's reactivity and potential interactions with biological systems.
- Piperazine moiety : Known for its role in enhancing solubility and bioavailability.
Potential Applications
Research suggests that compounds with similar structures may have applications in:
- Cancer Therapy : By inhibiting key signaling pathways involved in tumor growth.
- Neuroprotection : The piperazine component may confer neuroprotective properties, although specific studies on this compound are yet to be published .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethylxanthine | Xanthine derivative | Caffeine-like effects |
| 7-Methylxanthine | Methylated purine | Antioxidant properties |
| 4-(Furan-2-carbonyl)piperazine | Piperazine derivative | Potential neuroprotective effects |
This table highlights how the unique combination of the purine core with furan and piperazine substituents may enhance specificity and efficacy in biological applications.
Case Studies and Research Findings
Despite limited direct studies on This compound , research on similar compounds indicates promising biological activity. For instance:
- Inhibition Studies : Compounds with similar structures have been shown to inhibit PI3K activity in vitro, suggesting potential anti-cancer properties .
- Neuroprotective Effects : Research on piperazine derivatives indicates they may provide neuroprotective benefits by modulating neurotransmitter systems .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives similar to this compound can act as CRF(1) receptor antagonists , which may be beneficial in treating anxiety and depression disorders. For example:
- Compounds in this series have shown IC50 values in the low nanomolar range (e.g., 5.4 nM), indicating potent activity against CRF(1) receptors.
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by:
- Modulating signaling pathways associated with cell growth and survival.
- Inducing apoptosis and causing cell cycle arrest in various cancer cell lines.
Neuroprotective Effects
Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, which could offer therapeutic benefits for neurodegenerative diseases.
Case Study 1: CRF(1) Receptor Antagonism
A notable study synthesized a series of purine derivatives aimed at evaluating their effects on CRF(1) receptors. The findings indicated:
- Enhanced binding affinity and selectivity towards the receptor, paving the way for developing new antidepressant medications.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Key results included:
- A dose-dependent inhibition of cell viability linked to mechanisms such as apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Key structural differences among purine-2,6-dione derivatives are summarized below:
Key Observations:
This may improve bioavailability and reduce off-target effects . Piperazin-1-yl-acetyl substituents () demonstrated strong vasodilatory activity, suggesting that the target compound’s morpholinoethyl group could similarly modulate PDE3/PDE4 isoforms .
Position 8 Modifications: The furan-2-carbonyl-piperazine group in the target compound offers a planar, electron-rich aromatic system, contrasting with propargyl () or benzodioxin-carbonyl () moieties. This may enhance binding to adenosine receptors or histamine H₁ receptors . Propargyl-piperazine () introduces alkyne functionality, enabling click chemistry for targeted drug delivery, though its anticancer efficacy remains unvalidated .
Pharmacological Trends
- Electron-Withdrawing Groups: highlighted that dichloro-substituted derivatives (e.g., compound 8) exhibited enhanced vasodilatory activity, suggesting that the target compound’s furanoyl group (moderately electron-withdrawing) may offer balanced potency and selectivity .
- Antihistaminic Activity: Piperazine-linked phenylthiopropyl groups () outperformed phenoxy analogs, implying that the target compound’s furanoyl group may similarly optimize histamine receptor antagonism .
Preparation Methods
Synthesis of 7-(2-Morpholinoethyl)-1,3-dimethylxanthine
Reaction Conditions :
- Substrate : 1,3-Dimethylxanthine (10 mmol).
- Alkylating Agent : 2-Morpholinoethyl bromide (12 mmol).
- Base : Potassium carbonate (15 mmol) in anhydrous DMF.
- Temperature : 80°C, 12 hours under nitrogen.
The reaction proceeds via nucleophilic substitution, with the xanthine’s N7 acting as the nucleophile. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/methanol = 9:1) to yield a white solid (78% yield).
Characterization Data :
Introduction of the Piperazinylmethyl Group at C8
Mannich Reaction Protocol :
- Substrate : 7-(2-Morpholinoethyl)-1,3-dimethylxanthine (8 mmol).
- Amine : Piperazine (10 mmol).
- Formaldehyde : 37% aqueous solution (10 mmol).
- Solvent : Ethanol/water (4:1), refluxed for 6 hours.
The Mannich reaction installs the piperazinylmethyl group at C8 through an iminium intermediate. The product is isolated via vacuum filtration and recrystallized from ethanol (65% yield).
Key Spectral Features :
Acylation of Piperazine with Furan-2-carbonyl Chloride
Acylation Procedure :
- Substrate : 8-(Piperazin-1-ylmethyl)-7-(2-morpholinoethyl)-1,3-dimethylxanthine (5 mmol).
- Acylating Agent : Furan-2-carbonyl chloride (6 mmol).
- Base : Triethylamine (7 mmol) in dichloromethane, 0°C to room temperature, 4 hours.
The reaction selectively acylates the secondary amine of the piperazine ring. After aqueous workup, the crude product is purified via flash chromatography (dichloromethane/methanol = 95:5) to afford the title compound as a pale-yellow solid (82% yield).
Mass Spectrometry :
Optimization and Mechanistic Insights
Alkylation Selectivity at N7 vs. N9
The purine ring’s N7 is preferentially alkylated due to its higher nucleophilicity compared to N9, a phenomenon well-documented in xanthine chemistry. Steric hindrance from the 1,3-dimethyl groups further directs the alkylating agent to N7.
Mannich Reaction Efficiency
The use of aqueous ethanol as a solvent enhances the solubility of piperazine, facilitating iminium formation. Catalytic amounts of acetic acid (1 mol%) accelerate the reaction by protonating formaldehyde.
Acylation Regioselectivity
The piperazine’s secondary amine undergoes acylation preferentially over the tertiary morpholine nitrogen due to lower steric hindrance and higher basicity.
Analytical Characterization Summary
| Technique | Key Findings |
|---|---|
| $$^1$$H-NMR | Confirmed methyl groups (δ 3.42, 3.20), morpholine protons (δ 3.58), furan H (δ 7.42) |
| $$^{13}$$C-NMR | Carbonyl carbons at δ 155.2 (C2), 151.8 (C6), 160.1 (furan carbonyl) |
| HPLC | Purity >98% (C18 column, acetonitrile/water = 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
